8-(2-Acetylphenyl)-2-morpholin-4-ylchromen-4-one
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Overview
Description
8-(2-acetylphenyl)-2-morpholin-4-ylchromen-4-one is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-acetylphenyl)-2-morpholin-4-ylchromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-acetylphenylboronic acid with a suitable chromenone precursor under specific conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-(2-acetylphenyl)-2-morpholin-4-ylchromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced chromenone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced chromenone derivatives.
Substitution: Substituted chromenone derivatives with various functional groups.
Scientific Research Applications
8-(2-acetylphenyl)-2-morpholin-4-ylchromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 8-(2-acetylphenyl)-2-morpholin-4-ylchromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby modulating cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-acetylphenylboronic acid
- 2-acetylphenol
- 2-(2-acylaminoaryl)quinolines
Uniqueness
8-(2-acetylphenyl)-2-morpholin-4-ylchromen-4-one is unique due to its specific structural features, such as the presence of both a morpholine ring and a chromenone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H19NO4 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
8-(2-acetylphenyl)-2-morpholin-4-ylchromen-4-one |
InChI |
InChI=1S/C21H19NO4/c1-14(23)15-5-2-3-6-16(15)17-7-4-8-18-19(24)13-20(26-21(17)18)22-9-11-25-12-10-22/h2-8,13H,9-12H2,1H3 |
InChI Key |
GMTPLPJMRGXINX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=CC3=C2OC(=CC3=O)N4CCOCC4 |
Origin of Product |
United States |
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